4-Bromo-5-(methylthio)furan-2-carboxylic acid
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Overview
Description
4-Bromo-5-(methylthio)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methylthio)furan-2-carboxylic acid typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(methylthio)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of 4-substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
4-Bromo-5-(methylthio)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections due to its antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(methylthio)furan-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furoic acid: Similar structure but lacks the methylthio group.
4-Methylthio-2-furoic acid: Similar structure but lacks the bromine atom.
2-Furoic acid: Basic furan structure without bromine or methylthio groups.
Uniqueness
4-Bromo-5-(methylthio)furan-2-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C6H5BrO3S |
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Molecular Weight |
237.07 g/mol |
IUPAC Name |
4-bromo-5-methylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3S/c1-11-6-3(7)2-4(10-6)5(8)9/h2H,1H3,(H,8,9) |
InChI Key |
YJEMGJSZAYQWID-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(O1)C(=O)O)Br |
Origin of Product |
United States |
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